molecular formula C21H20N2O4 B15042947 N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Cat. No.: B15042947
M. Wt: 364.4 g/mol
InChI Key: ZFRBKQVAXYRFDI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide (molecular formula: C21H20N2O4, molecular weight: 364.4 g/mol) is a complex organic compound featuring:

  • A 3-acetylphenyl group for hydrophobic interactions and hydrogen bonding.
  • A 1,3-dioxoisoindole moiety contributing to electron-deficient aromatic systems.
  • A branched 3-methylbutanamide chain influencing steric and solubility properties .

Preliminary studies highlight its anti-proliferative activity against cancer cell lines, attributed to interactions with enzymes or receptors involved in apoptosis .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C21H20N2O4/c1-12(2)18(19(25)22-15-8-6-7-14(11-15)13(3)24)23-20(26)16-9-4-5-10-17(16)21(23)27/h4-12,18H,1-3H3,(H,22,25)

InChI Key

ZFRBKQVAXYRFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor, such as phthalic anhydride, with an amine to form the isoindole ring.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst like aluminum chloride.

    Formation of the Methylbutanamide Chain: This step involves the reaction of the intermediate compound with a suitable alkylating agent to introduce the methylbutanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties Differentiating Factors
N-(3-acetylphenyl)-2-(1,3-dioxo-isoindol-2-yl)-3-methylbutanamide (Target) 3-acetylphenyl, dioxoisoindole, branched amide chain Anti-cancer (apoptosis induction), moderate lipophilicity Unique acetyl-phenyl substitution enhances target binding affinity
N-[4-(dioxoisoindol-2-yl)phenyl]-3-methylbutanamide 4-aminophenyl substitution, dioxoisoindole, linear amide chain Anti-cancer (apoptosis via isoindole-BSA interaction) Para-substitution reduces steric hindrance compared to acetyl group
4-(1,3-dioxoisoindol-2-yl)-N-(5-methyloxazol-3-yl)benzenesulfonamide Sulfonamide group, oxazole ring Anticancer (microwave-synthesized derivatives show >90% yield) Sulfonamide enhances solubility; oxazole introduces heterocyclic reactivity
Phthalimide-GABA-anilides (e.g., Jegadeesan et al., 2006) Phthalimide core linked to GABA-anilide/hydrazone Anticonvulsant (neurotoxicity observed in some derivatives) GABA linkage shifts activity to neurological targets vs. cancer focus
N-(4-chlorophenyl)-3-methylbutanamide Chlorophenyl substitution Enhanced lipophilicity and bioavailability Chlorine substituent increases electron-withdrawing effects vs. acetyl
2-(dioxoisoindol-2-yl)-N-(3-nitrophenyl)-4-methylpentanamide Nitrophenyl group, longer pentanamide chain Potential anti-inflammatory or antimicrobial activity (unconfirmed) Nitro group introduces strong electron-withdrawing effects; longer chain alters PK

Key Findings from Comparative Studies

Structural Modifications and Activity

  • Acetylphenyl vs. Other Substitutions : The 3-acetylphenyl group in the target compound provides a balance of hydrophobicity and hydrogen-bonding capacity , unlike chlorophenyl (lipophilic) or nitrophenyl (electron-deficient) groups. This likely enhances its specificity in enzyme inhibition .
  • Isoindole Dione Core : Shared with phthalimide-GABA hybrids, this moiety is critical for DNA intercalation or protein binding . However, the target compound’s branched amide side chain reduces aggregation risks compared to linear-chain analogs .
  • Sulfonamide vs. Acetamide : Sulfonamide derivatives (e.g., Compound 3d) exhibit higher synthetic yields (>90%) and solubility but lack the acetyl group’s targeted bioactivity .

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : The target compound’s logP value is moderate (predicted ~3.2), whereas chlorophenyl derivatives have higher logP (~3.8), favoring membrane permeability but risking toxicity .
  • Synthetic Accessibility : Microwave-assisted synthesis improves yields in sulfonamide derivatives (up to 97%), but the target compound requires multi-step protocols with optimized catalysts .

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